Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-quinolinyl)-
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Overview
Description
1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-2-YL)ETHANONE is an organic compound that features a phenyl ring substituted with two hydroxyl groups at the 2 and 4 positions, and a quinoline moiety attached via an ethanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-2-YL)ETHANONE can be synthesized through several routes. One common method involves the condensation of 2,4-dihydroxyacetophenone with 2-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an ethanol solvent, yielding the desired product after purification.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-2-YL)ETHANONE may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-2-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl and quinoline derivatives.
Scientific Research Applications
1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-2-YL)ETHANONE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its pharmacophoric features.
Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-2-YL)ETHANONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and quinoline groups play crucial roles in binding interactions and electronic effects, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
- 1-(2,4-DIHYDROXYPHENYL)-2-(PYRIDIN-2-YL)ETHANONE
- 1-(2,4-DIHYDROXYPHENYL)-2-(ISOQUINOLIN-2-YL)ETHANONE
- 1-(2,4-DIHYDROXYPHENYL)-2-(NAPHTHALEN-2-YL)ETHANONE
Uniqueness: 1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-2-YL)ETHANONE is unique due to the presence of both hydroxyl groups and the quinoline moiety, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for diverse applications compared to similar compounds.
Biological Activity
Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-quinolinyl)-, also known as 1-(2,4-dihydroxyphenyl)-2-(7-quinolinyl)ethanone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C15H13N1O3
- Molecular Weight: 253.27 g/mol
- IUPAC Name: 1-(2,4-dihydroxyphenyl)-2-(2-quinolinyl)ethanone
The compound features a quinoline moiety and a dihydroxyphenyl group, which are critical for its biological activity. The presence of these functional groups suggests the potential for interactions with various biological targets.
Ethanone derivatives often exhibit their biological effects through interactions with specific enzymes or receptors. The mechanism of action may involve:
- Binding Interactions: The compound can modulate enzyme or receptor activity through binding interactions that include hydrogen bonding and π-π stacking due to its aromatic rings.
- Oxidation and Reduction Reactions: The phenolic groups can undergo oxidation to form quinones or reduction to form alcohols, which can influence their reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds similar to Ethanone have shown promising antimicrobial properties. For instance:
- Inhibition of Pathogens: Studies have reported that certain derivatives exhibit significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These compounds demonstrated inhibition percentages ranging from 75% to over 100% compared to standard antibiotics .
Anticancer Properties
Ethanone derivatives have also been evaluated for their anticancer activities:
- Cell Growth Inhibition: In vitro studies showed that certain analogs effectively inhibited the growth of various cancer cell lines. For example, some compounds exhibited GI50 values as low as 0.021 μM against K562 leukemia cells, indicating potent anticancer activity .
Research Findings and Case Studies
Several studies have explored the biological activity of Ethanone and its derivatives:
Properties
CAS No. |
70121-93-6 |
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Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-quinolin-2-ylethanone |
InChI |
InChI=1S/C17H13NO3/c19-13-7-8-14(17(21)10-13)16(20)9-12-6-5-11-3-1-2-4-15(11)18-12/h1-8,10,19,21H,9H2 |
InChI Key |
DCRSUQKNMAIJMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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